molecular formula C12H9N3O B12351188 6-pyrazol-1-yl-4aH-quinolin-2-one

6-pyrazol-1-yl-4aH-quinolin-2-one

Cat. No.: B12351188
M. Wt: 211.22 g/mol
InChI Key: RIVGREJMSGDLBB-UHFFFAOYSA-N
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Description

6-Pyrazol-1-yl-4aH-quinolin-2-one is a heterocyclic compound featuring a quinolin-2-one core substituted at the 6-position with a pyrazole moiety. The quinolin-2-one scaffold is widely studied in medicinal chemistry due to its versatility in interacting with biological targets, such as kinases, receptors, and enzymes.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

6-pyrazol-1-yl-4aH-quinolin-2-one

InChI

InChI=1S/C12H9N3O/c16-12-5-2-9-8-10(3-4-11(9)14-12)15-7-1-6-13-15/h1-9H

InChI Key

RIVGREJMSGDLBB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC3C=CC(=O)N=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pyrazol-1-yl-4aH-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide. This reaction proceeds via cyclization to form the desired pyrazole-appended quinoline .

Industrial Production Methods

Industrial production of 6-pyrazol-1-yl-4aH-quinolin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6-pyrazol-1-yl-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinolin-2-one derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring, leading to different substituted derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2-one derivatives, while substitution reactions can produce a variety of functionalized pyrazole-quinoline compounds .

Scientific Research Applications

6-pyrazol-1-yl-4aH-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-pyrazol-1-yl-4aH-quinolin-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The quinolin-2-one core in 6-pyrazol-1-yl-4aH-quinolin-2-one differs from related compounds in both substitution patterns and core structure:

Compound Name Core Structure Position 6 Substituent Position 3/4 Substituent Additional Functional Groups Molecular Formula
6-Pyrazol-1-yl-4aH-quinolin-2-one (Target) Quinolin-2-one Pyrazol-1-yl None None C₁₂H₁₀N₄O
Compound 12 Quinolin-2-one None 3-(6-Chloro-2-oxo-4-phenyl) 4-Oxobutanoic acid, 3-fluorophenyl C₂₈H₂₀ClFN₃O₄
Compound 13 Quinolin-2-one None 3-(6-Chloro-2-oxo-4-phenyl) 4-Oxobutanoic acid, 3-chlorophenyl C₂₈H₂₀Cl₂N₃O₄
Compound 15 Quinolin-2-one None 3-(6-Chloro-2-oxo-4-phenyl) 4-Oxobutanoic acid, 3-methoxyphenyl C₂₉H₂₃ClN₃O₅
LX9 Dihydroisoquinolin-1-one 3-Amino-pyrazol-4-yl None Indol-6-yl, phenyl C₂₆H₂₁N₅O

Key Observations:

  • Substituent Position: The target compound’s pyrazole at position 6 contrasts with analogs in , where substituents are at position 3 of the quinoline ring. This positional difference may alter electronic effects and steric interactions with biological targets.
  • Functional Groups: Analogs 12, 13, and 15 incorporate a 4-oxobutanoic acid side chain, enhancing solubility and enabling interactions with polar residues in enzymes. The target compound lacks this moiety, suggesting reduced hydrophilicity .
  • Core Structure: LX9 replaces the quinolin-2-one core with a dihydroisoquinolin-1-one system, which may influence conformational flexibility and binding pocket compatibility .

Spectroscopic and Analytical Data

NMR Shifts and Electronic Effects:

  • In analogs 12–15, the ¹H NMR signals for the pyrazole protons range from δ 6.8–8.2 ppm, reflecting electron-withdrawing (e.g., Cl, F) or donating (e.g., OCH₃) substituents on the aryl rings . The target compound’s pyrazole protons are expected to resonate in a similar range, but absence of electron-withdrawing groups may lead to upfield shifts.
  • The ¹³C NMR carbonyl (C=O) signals in quinolin-2-one analogs appear near δ 165–170 ppm, consistent with the target compound’s expected profile .

Purity and Synthesis:

  • Analogs 12–15 were synthesized via THF-mediated reactions and purified by precipitation, achieving >95% HPLC purity . The target compound’s synthetic route likely follows analogous methods, though scalability and yield data are unavailable.

Pharmacological Implications

  • Bioactivity: Analogs 12–15 demonstrated non-competitive inhibition in preliminary assays, attributed to their 4-oxobutanoic acid side chains and halogen substituents . The target compound’s simpler structure may favor different mechanisms, such as allosteric modulation or competitive binding.
  • Solubility and ADME: The absence of ionizable groups (e.g., carboxylic acid in analogs 12–15) in the target compound may reduce aqueous solubility but improve membrane permeability, a critical factor for CNS-targeting drugs.

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